Cas no 2473-19-0 (Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate)

Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Methyl 6-methoxy-1,2,3,4-tetrahydrophthalene-2-carboxylate
- (+-)-6-Methoxy-1,2,3,4-tetrahydro-< 2> naphthoesaeure-methylester
- 2-carbomethoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene
- 2-Carbomethoxy-6-methoxy-tetralin
- AGN-PC-00KO51
- AK-87315
- ANW-65950
- CTK8C1140
- KB-257724
- methyl 1,2,3,4-tetrahydro-6-methoxynaphthalene-2-carboxyIate
- methyl 1,2,3,4-tetrahydro-6-methoxynaphthalene-2-carboxylate
- methyl 6-methoxy-1,2,3,4-tetrahydro-(2R)-2-naphthoate
- SureCN8076218
- methyl 6-methoxy-1,2,3,4-tetrahydro-2-naphthoate
- SCHEMBL8076218
- DB-352122
- methyl 6-methoxy-1,2,3,4- tetrahydro-2-naphthoate
- AKOS016005434
- Methyl6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 2473-19-0
- 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-6-methoxy-, methyl ester
- DTXSID60516677
- RVRLWBZKHLMAEM-UHFFFAOYSA-N
-
- インチ: InChI=1S/C13H16O3/c1-15-12-6-5-9-7-11(13(14)16-2)4-3-10(9)8-12/h5-6,8,11H,3-4,7H2,1-2H3
- InChIKey: RVRLWBZKHLMAEM-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C2CC(CCC2=C1)C(=O)OC
計算された属性
- せいみつぶんしりょう: 220.10998
- どういたいしつりょう: 220.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- PSA: 35.53
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM140138-1g |
methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
2473-19-0 | 95% | 1g |
$580 | 2021-08-05 | |
Chemenu | CM140138-1g |
methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
2473-19-0 | 95% | 1g |
$580 | 2024-07-28 | |
Alichem | A219005621-1g |
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
2473-19-0 | 95% | 1g |
$530.00 | 2023-09-02 | |
Crysdot LLC | CD12092028-1g |
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
2473-19-0 | 95+% | 1g |
$614 | 2024-07-24 |
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate 関連文献
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1. Back matter
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylateに関する追加情報
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 2473-19-0): A Comprehensive Overview
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, identified by its CAS number 2473-19-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, belonging to the tetrahydronaphthalene class, features a carboxylate ester group and a methoxy substituent, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structure of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate consists of a partially hydrogenated naphthalene ring system, which is a common motif in many natural products and pharmaceuticals. The presence of the methoxy group at the 6-position and the carboxylate ester at the 2-position introduces specific electronic and steric properties that influence its reactivity and potential biological activity. This compound has garnered attention due to its structural similarity to several known bioactive molecules, suggesting potential therapeutic applications.
In recent years, there has been growing interest in tetrahydronaphthalene derivatives due to their diverse pharmacological properties. Studies have shown that these compounds can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The methoxy group in Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate plays a crucial role in modulating these activities by influencing the molecule's interactions with biological targets. Furthermore, the carboxylate ester functionality provides a handle for further chemical modification, allowing for the development of novel derivatives with enhanced properties.
One of the most compelling aspects of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is its potential as a building block in drug discovery. The compound's structural features make it amenable to various synthetic transformations, enabling chemists to design molecules with tailored biological activities. For instance, recent research has explored the use of this compound in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where its tetrahydronaphthalene core contributes to improved binding affinity and reduced side effects.
The pharmaceutical industry has been particularly interested in developing new NSAIDs due to the widespread use of existing drugs like ibuprofen and naproxen. However, these conventional NSAIDs are associated with gastrointestinal and cardiovascular side effects. The search for alternative compounds with similar efficacy but fewer adverse effects has led to the investigation of novel molecular scaffolds. Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate offers a promising starting point for such efforts.
Recent advancements in computational chemistry have also contributed to the study of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Molecular modeling techniques have been employed to predict the compound's binding interactions with target proteins, providing insights into its mechanism of action. These studies have revealed that the molecule can effectively interact with enzymes and receptors involved in inflammatory pathways, making it a valuable candidate for further development.
In addition to its pharmaceutical applications, Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has shown potential in material science. The compound's unique structural features make it suitable for use as a precursor in the synthesis of advanced materials with specific optical and electronic properties. Researchers are exploring its utility in developing organic semiconductors and liquid crystals, which are essential components in modern electronic devices.
The synthesis of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate presents both challenges and opportunities for synthetic chemists. Traditional methods involve multi-step reactions that can be complex and require careful optimization. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently and on larger scales. These advancements have opened up new avenues for research and development.
The future prospects for Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate are promising, with ongoing research expected to uncover new applications and improve synthetic strategies。 As our understanding of molecular structure-function relationships continues to evolve, this compound is likely to play an increasingly important role in both academic research and industrial applications。
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